molecular formula C7H8N4 B3075504 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1031750-29-4

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B3075504
CAS No.: 1031750-29-4
M. Wt: 148.17 g/mol
InChI Key: VUSDRZRNZRBERR-UHFFFAOYSA-N
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Description

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has several applications in scientific research:

Future Directions

Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions of this compound could be further exploration of its medicinal potential and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditions . Another approach includes the use of 4-aminoimidazole and 1,3-dicarbonyl compounds to form the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization and fusion processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 7-position and the fused imidazo-pyridine ring system confer distinct chemical properties and potential therapeutic applications .

Properties

IUPAC Name

7-methyl-3H-imidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSDRZRNZRBERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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